REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][F:12])=[N:6][C:5]=1[NH2:13].Cl>[OH-].[Na+].CO>[NH2:13][C:5]1[N:6]=[C:7]([CH2:10][CH2:11][F:12])[CH:8]=[CH:9][C:4]=1[C:3]([OH:14])=[O:2] |f:2.3|
|
Name
|
2-Amino-6-(2-fluoro-ethyl)-nicotinic acid methyl ester
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1)CCF)N)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=N1)CCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.348 mmol | |
AMOUNT: MASS | 64 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |